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Compound of Interest

5-Bromo-3-iodopyrazolo[1,5-
Compound Name: o
ajpyridine

Cat. No.: B1445816

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-iodopyrazolo[1,5-
a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Heterocyclic Building
Block

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a halogenated heterocyclic compound of
significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid bicyclic core,
decorated with versatile bromine and iodine handles, makes it an attractive scaffold for the
development of novel therapeutics and functional materials. The bromine and iodine atoms can
be selectively functionalized through various cross-coupling reactions (e.g., Suzuki,
Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space
and the fine-tuning of molecular properties.

This guide provides a comprehensive overview of the known and predicted physical properties
of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine. As a Senior Application Scientist, it is crucial to
note that while this specific isomer is commercially available, detailed experimental
characterization in peer-reviewed literature is sparse.[1] Therefore, this document will
synthesize available supplier data with computed properties and comparative analysis of
related isomers to provide a robust and practical resource. We will also outline the standard
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experimental protocols required for a full, self-validating characterization of this compound,
explaining the causality behind these methodological choices.

Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular
identity. The structural isomers of bromo-iodo-pyrazolopyridine can exhibit markedly different
physical and biological properties, making accurate identification paramount.

Core ldentification

The fundamental properties of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine are summarized

below.
Property Value Source
IUPAC Name 5-bromo-3-iodopyrazolo[1,5- 1]
a]pyridine
CAS Number 1352881-82-3 [1]
Molecular Formula C7H4BrIN2 [1]
Molecular Weight 322.93 g/mol [1]
SMILES BrC1=CC2=C()C=NN2C=C1 [1]

Molecular Structure

The connectivity and arrangement of atoms define the molecule's fundamental characteristics,
including its reactivity and intermolecular interactions.

Caption: 2D structure of 5-Bromo-3-iodopyrazolo[1,5-a]pyridine.

Predicted Physicochemical Properties

Direct experimental data for properties like melting point and solubility are not readily available
in the public domain for this specific isomer. However, computational models provide valuable
estimates that guide experimental design and handling. For context, related isomers such as 5-
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bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine are
known to be solids at room temperature.[2]

Interpretation &

Predicted Property Value L
Significance
This value suggests moderate
lipophilicity. In drug
development, this indicates a
XLogP3 22-23 potential for good membrane

permeability, but solubility in
agqueous media may be
limited.[3][4]

This TPSA value is well within
the range for good oral
bioavailability (typically <140

Topological Polar Surface Area
41.57 Az A2). It suggests the molecule

(TPSA) ; :
has a favorable polarity profile

for interacting with biological

targets.[4]

The presence of a hydrogen
bond donor influences
Hydrogen Bond Donors 1 (pyrazolo NH) solubility and the ability to

interact with biological targets.

[4]

Hydrogen bond acceptors are
o critical for molecular
Hydrogen Bond Acceptors 2 (pyridine N, pyrazolo N) N o
recognition and binding to

protein targets.[4]

The rigid, fused-ring structure

limits conformational flexibility.

This can be advantageous in
Rotatable Bonds 0 ) )

drug design, as it reduces the

entropic penalty upon binding

to a target.[4]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.sigmaaldrich.com/TW/zh/product/aldrich/ade000065
https://chembeez.com/chem-pure/5-bromo-3-iodo-1h-pyrazolo34-cpyridine-95-429078
https://www.chemscene.com/875781-18-3.html?productObj=CS-W003677
https://www.chemscene.com/875781-18-3.html?productObj=CS-W003677
https://www.chemscene.com/875781-18-3.html?productObj=CS-W003677
https://www.chemscene.com/875781-18-3.html?productObj=CS-W003677
https://www.chemscene.com/875781-18-3.html?productObj=CS-W003677
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization: An Expert's
Prediction

While specific spectra for this compound are not published, its structure allows for the confident
prediction of key spectroscopic features. These predictions form a baseline for the verification
of synthetic material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The aromatic region should display four distinct signals, each integrating to one
proton. The protons on the pyridine ring will likely appear as doublets or triplets depending
on their coupling partners, while the proton on the pyrazole ring will appear as a singlet.

e 13C NMR: Seven distinct signals are expected in the broadband-decoupled spectrum,
corresponding to the seven carbon atoms in the molecule. The carbon atoms bonded to the
electronegative iodine and bromine will be significantly shifted.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M*). Critically, the
presence of bromine (with its two abundant isotopes, 7°Br and 8!Br, in a ~1:1 ratio) will result in
a characteristic M and M+2 isotopic pattern, which is a definitive confirmation of a
monobrominated compound.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:
e ~3100-3000 cm~*: Aromatic C-H stretching.
e ~1600-1450 cm~1: C=C and C=N stretching vibrations characteristic of the heterocyclic rings.

e Below 800 cm~1: C-Br and C-I stretching vibrations.

Experimental Protocols for Physical Property
Determination
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To address the data gap for this compound, the following standard operating procedures are
recommended. These protocols are designed to be self-validating, ensuring the generation of
reliable and reproducible data.

Workflow for Comprehensive Characterization

The logical flow for characterizing a new batch or sample of the title compound is crucial for
ensuring data integrity. It begins with identity confirmation and proceeds through purity and
physical property determination.
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Obtain Sample of
5-Bromo-3-iodopyrazolo[1,5-a]pyridine

Mass Spectrometry (MS)
- Confirm Molecular Weight

- Verify Isotopic Pattern (Br)

A\

1H and 2C NMR Spectroscopy
- Confirm Structural Connectivity

- Assess Purity

Purity Check

Y

High-Performance Liquid
Chromatography (HPLC)
- Quantify Purity (>95%)

No, Re-purify

Purity Confirmed?

Melting Point Determination
- Assess Thermal Stability

- Indicator of Purity

Characterization

\

Solubility Assessment
- Test in Aqueous & Organic Solvents

Y

Single-Crystal X-ray Diffraction
(If suitable crystals form)
- Unambiguous Structure Proof
- Determine Crystal Packing

Complete Data Package

Click to download full resolution via product page

Caption: Standard workflow for the physical characterization of a solid organic compound.
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Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a quick and
reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure
crystalline solid, whereas impurities will broaden and depress the melting range.

o Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.

 Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
e Measurement:

o Heat the sample rapidly to about 20 °C below the expected melting point (a preliminary
run may be necessary).

o Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes a clear liquid (completion).

e Reporting: Report the result as a temperature range. Repeat the measurement twice for
reproducibility.

Protocol: Solubility Assessment

Causality: Understanding a compound's solubility is critical for its application in drug
development (formulation, ADME properties) and synthetic chemistry (reaction solvent choice,
purification). This protocol establishes a qualitative solubility profile.

e Solvent Selection: Prepare vials containing 1 mL of various solvents, including water,
ethanol, methanol, dichloromethane (DCM), dimethyl sulfoxide (DMSO), and N,N-
dimethylformamide (DMF).

o Sample Addition: Add approximately 1 mg of the compound to each vial.
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o Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and visually

inspect for dissolution. Classify as "soluble,” "partially soluble,” or "insoluble."”

o Observation (Heating): Gently heat the vials containing undissolved solid to 50 °C and
observe any change in solubility.

o Data Recording: Record the solubility at both room temperature and upon heating for each
solvent. For drug development purposes, a quantitative assessment in a buffered agqueous
solution would be the next logical step.

Conclusion

5-Bromo-3-iodopyrazolo[1,5-a]pyridine is a valuable heterocyclic building block with
significant potential. While a comprehensive, experimentally-verified dataset on its physical
properties is not yet available in the public domain, this guide provides a robust framework
based on its known molecular identity, computational predictions, and comparative analysis
with related isomers. The provided protocols offer a clear path for researchers to generate the
necessary data to fully characterize this compound. The established identity[1], predicted drug-
like properties[3][4], and the strategic placement of functional handles underscore its
importance for future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical properties of 5-Bromo-3-iodopyrazolo[1,5-
a]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445816#physical-properties-of-5-bromo-3-
iodopyrazolo-1-5-a-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1445816#physical-properties-of-5-bromo-3-iodopyrazolo-1-5-a-pyridine
https://www.benchchem.com/product/b1445816#physical-properties-of-5-bromo-3-iodopyrazolo-1-5-a-pyridine
https://www.benchchem.com/product/b1445816#physical-properties-of-5-bromo-3-iodopyrazolo-1-5-a-pyridine
https://www.benchchem.com/product/b1445816#physical-properties-of-5-bromo-3-iodopyrazolo-1-5-a-pyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1445816?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

